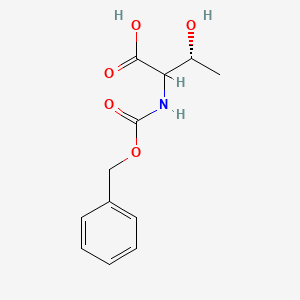![molecular formula C21H26N2O3 B13400142 7-Ethylidene-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13400142.png)
7-Ethylidene-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Humantenine is an alkaloid isolated from the medicinal herb Gelsemium elegans (Gardner & Chapm.) Benth. This compound has garnered attention due to its biological activities, including its effects on mRNA modifications and expression in human colon cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of humantenine involves several steps, starting from simpler organic molecules. The exact synthetic routes and reaction conditions are often proprietary and vary depending on the desired yield and purity. Generally, the synthesis involves multiple steps of organic reactions, including condensation, cyclization, and purification processes.
Industrial Production Methods
Industrial production of humantenine typically involves the extraction of the compound from Gelsemium elegans. This process includes harvesting the plant, drying, and grinding it into a powder. The powder is then subjected to solvent extraction, followed by purification using techniques such as chromatography to isolate humantenine in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Humantenine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of humantenine can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying alkaloid chemistry and synthesis.
Biology: Investigated for its effects on mRNA modifications and gene expression.
Medicine: Studied for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mécanisme D'action
Humantenine exerts its effects primarily through the modification of RNA molecules. It has been shown to affect RNA N6-methyladenosine (m6A) modification and mRNA expression in human colon cancer cells. This modification plays a crucial role in epigenetic regulation, affecting gene expression related to RNA splicing, translation, localization, and stability . The compound’s mechanism of action involves the disruption of m6A methylation levels of target genes, leading to cellular toxicity .
Comparaison Avec Des Composés Similaires
Humantenine is often compared with other alkaloids such as koumine and yohimbane, which are also isolated from Gelsemium elegans. While these compounds share some structural similarities, humantenine is unique in its specific effects on mRNA modifications and its potential therapeutic applications in cancer research .
Similar Compounds
Koumine: Another alkaloid from with different biological activities.
Yohimbane: Known for its effects on the central nervous system and potential use in treating erectile dysfunction.
Humantenine stands out due to its specific molecular targets and pathways involved in mRNA modification, making it a unique compound with significant research potential.
Propriétés
IUPAC Name |
7-ethylidene-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-4-13-11-22(2)18-10-21(19-9-14(13)15(18)12-26-19)16-7-5-6-8-17(16)23(25-3)20(21)24/h4-8,14-15,18-19H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKRPUOXUNOPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN(C2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
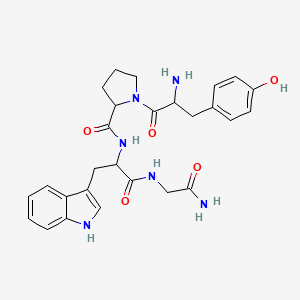
![Methyl 3,4-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylate](/img/structure/B13400073.png)
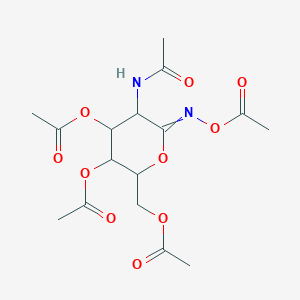
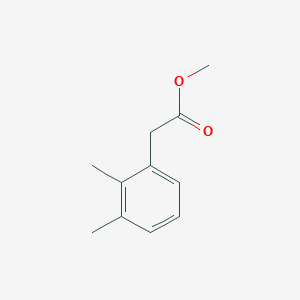
![N-[2-(3,4-dihydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B13400090.png)
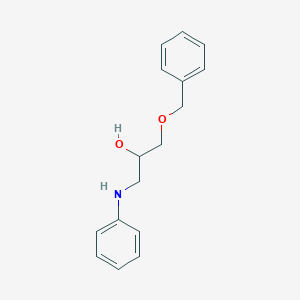
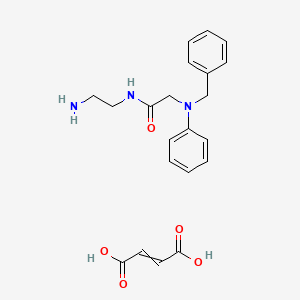

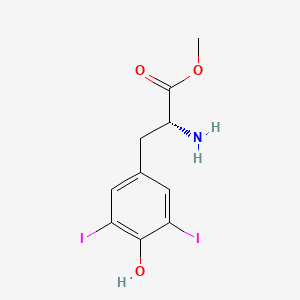
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-piperidin-1-ylcyclohexyl)thiourea](/img/structure/B13400132.png)
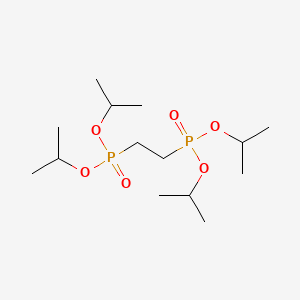
![2-(3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5-(phenyl(tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13400143.png)
